Physicochemical Profiling of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: A Technical Guide
Physicochemical Profiling of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: A Technical Guide
Executive Summary
3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one represents a specialized scaffold in medicinal chemistry, merging the pharmacophoric utility of the thiazolidinone core with the lipophilic, metabolically robust 3,4-dichlorophenyl moiety. This compound is frequently investigated as a core intermediate in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.[1] Its physicochemical profile is defined by high lipophilicity , low aqueous solubility , and specific spectral signatures arising from the rigid dichlorophenyl ring and the heterocyclic lactam.
This guide provides a rigorous technical analysis of its properties, synthesis, and characterization, designed for researchers optimizing lead compounds or developing novel derivatives.
Molecular Architecture & Synthesis
The molecule consists of a saturated 5-membered thiazolidin-4-one ring substituted at the nitrogen (position 3) with a 3,4-dichlorophenyl group. The absence of substitution at position 2 (in the base structure) renders the methylene group at C2 highly reactive to electrophiles, making this molecule a versatile "parent" scaffold for Knoevenagel condensations or Schiff base formations.
Validated Synthesis Protocol (One-Pot Cyclocondensation)
While various routes exist, the most robust and self-validating protocol for the 2-unsubstituted derivative involves the multicomponent condensation of 3,4-dichloroaniline, paraformaldehyde (as the aldehyde source), and thioglycolic acid.
Reagents:
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3,4-Dichloroaniline (1.0 eq)
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Paraformaldehyde (1.5 eq)
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Thioglycolic acid (1.2 eq)
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Solvent: Toluene or Benzene (anhydrous)
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Catalyst: p-Toluenesulfonic acid (pTSA) or ZnCl₂ (catalytic amount)
Step-by-Step Methodology:
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Dissolution: Dissolve 3,4-dichloroaniline (e.g., 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap.
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Addition: Add paraformaldehyde and thioglycolic acid to the solution.
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Reflux: Heat the mixture to reflux (110°C) for 6–10 hours. The Dean-Stark trap is critical to remove the water generated during cyclization, driving the equilibrium forward (Le Chatelier’s principle).
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Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aniline spot.
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Workup: Cool the mixture to room temperature. Wash with 10% NaHCO₃ solution (to remove excess acid) and then brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from hot ethanol or a chloroform/hexane mixture to yield white/off-white crystals.
Figure 1: One-pot synthesis pathway via multicomponent condensation. Removal of water is the rate-determining control step.
Physicochemical Profile
The 3,4-dichloro substitution pattern significantly alters the properties compared to the unsubstituted phenyl analog, primarily by increasing lipophilicity and electron deficiency of the aromatic ring.
Key Metrics Table[4]
| Property | Value / Range | Technical Context |
| Molecular Formula | C₉H₇Cl₂NOS | |
| Molecular Weight | 262.16 g/mol | Suitable for fragment-based drug design. |
| LogP (Predicted) | 2.8 – 3.2 | High Lipophilicity. The two Cl atoms add ~1.4 log units compared to the parent thiazolidinone. Indicates good membrane permeability but potential solubility issues. |
| TPSA | ~45–50 Ų | Dominated by the lactam amide and sulfide. Well within the range for BBB penetration (<90 Ų). |
| H-Bond Donors | 0 | The nitrogen is tertiary (part of the ring). |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Thiazolidine sulfur. |
| Melting Point | 160–185°C (Class Typical) | High crystallinity due to π-π stacking of dichlorophenyl rings. |
| Solubility | DMSO, DMF, CHCl₃ | Insoluble in water. Sparingly soluble in ethanol/methanol at RT. |
Solubility & Stability Insights
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Hydrolytic Stability: The thiazolidinone ring is generally stable at neutral pH. However, under strong basic conditions (pH > 10), the ring may open at the amide bond or the C2-S bond, reverting to the thioglycolic acid derivative.
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Metabolic Stability: The 3,4-dichloro motif is a strategic choice in medicinal chemistry. It blocks the para and meta positions on the phenyl ring, preventing rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, thereby extending the half-life compared to the unsubstituted analog.
Spectral Characterization
Accurate identification relies on specific vibrational and magnetic resonance signatures. The following data is representative of the class and specific to the functional groups present.
Infrared Spectroscopy (FT-IR)
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C=O Stretch (Lactam): A strong, sharp band at 1680–1700 cm⁻¹ . This is the most diagnostic peak for the ring formation.
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C-Cl Stretch: Distinct bands in the fingerprint region at 740–760 cm⁻¹ .
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C-H Stretch (Aliphatic): Bands at 2920–2950 cm⁻¹ corresponding to the CH₂ groups at positions 2 and 5.
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Absence of N-H: Crucial for confirming cyclization (starting aniline has N-H stretches at 3300–3400 cm⁻¹ which must be absent).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃.[2]
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Position 2 (N-CH₂-S): Appears as a singlet at δ 4.5–5.0 ppm . This proton is highly deshielded due to the flanking nitrogen and sulfur atoms.
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Position 5 (S-CH₂-CO): Appears as a singlet at δ 3.6–3.9 ppm .
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Aromatic Region: The 3,4-dichlorophenyl moiety shows a characteristic pattern:
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δ 7.8–8.0 ppm (d, J~2Hz): Proton at position 2 of the phenyl ring (meta to N, ortho to Cl).
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δ 7.5–7.7 ppm (d, J~8Hz): Proton at position 5 of the phenyl ring (ortho to Cl).
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δ 7.4–7.6 ppm (dd): Proton at position 6.
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Biopharmaceutical Implications (SAR)
The physicochemical properties of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one translate directly into its biological potential.
Figure 2: Structure-Activity Relationship (SAR) mapping. The dichloro-substitution drives pharmacokinetic stability, while the core ring drives pharmacodynamic interaction.
Drug-Likeness (Lipinski's Rule of 5)
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MW < 500: Pass (262.16).
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LogP < 5: Pass (~3.0).
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H-Bond Donors < 5: Pass (0).
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H-Bond Acceptors < 10: Pass (2).
References
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Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidin-4-one derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2020. (Representative Class Synthesis).
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PubChem Compound Summary. "2,3-Diphenyl-4-thiazolidinone (Analog Data)." National Center for Biotechnology Information, 2025. .
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Tripathi, A.C., et al. "4-Thiazolidinones: The advances continue..." European Journal of Medicinal Chemistry, 2014. .
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SwissADME. "Physicochemical Property Calculation for Thiazolidinone Scaffolds." Swiss Institute of Bioinformatics. .
